14-Methylpregn-4-ene-3,20-dione

Description

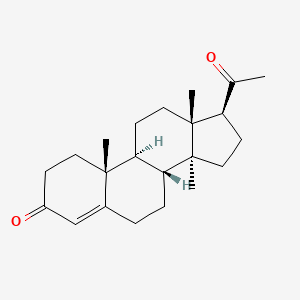

14-Methylpregn-4-ene-3,20-dione (hypothetical compound) is a synthetic steroid derivative structurally related to progesterone. For clarity, this analysis assumes the compound of interest shares key features with its closest analog, (14β,16α)-16-Methylpregn-4-ene-3,20-dione (), which has:

- Molecular formula: C₂₂H₃₂O₂

- Average mass: 328.496 g/mol

- Stereochemistry: 7 defined stereocenters, including a 14β and 16α configuration.

Properties

CAS No. |

55162-96-4 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(8R,9S,10R,13R,14S,17S)-17-acetyl-10,13,14-trimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-14(23)17-8-11-22(4)19-6-5-15-13-16(24)7-10-20(15,2)18(19)9-12-21(17,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19-,20+,21-,22+/m1/s1 |

InChI Key |

YSLKWPPYLOYLMM-VTJFTLGMSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpregn-4-ene-3,20-dione typically involves the modification of precursor steroids. One common method includes the transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione . This process involves several steps, including methylation and hydroxylation reactions, under controlled conditions using reagents like methyl lithium (MeLi) and methyl magnesium chloride (MeMgCl) .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods may involve the use of catalysts and solvents to optimize yield and purity. For instance, the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate in the synthesis of related compounds like medroxyprogesterone acetate .

Chemical Reactions Analysis

Types of Reactions: 14-Methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .

Scientific Research Applications

14-Methylpregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic uses, including as a contraceptive and in hormone replacement therapy

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 14-Methylpregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It acts as a progestin, binding to progesterone receptors and modulating gene expression. This interaction leads to the inhibition of gonadotropin secretion, preventing follicular maturation and ovulation . Additionally, it causes endometrial thinning, contributing to its contraceptive effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Tissue Distribution : Progesterone residues in cattle are highest in fat (15–30 ng/g) due to its lipophilicity . Methyl/fluoro analogs likely exhibit similar or enhanced fat partitioning.

- Metabolite Activity : Hydroxylated metabolites of progesterone show reduced bioactivity, whereas fluorinated derivatives retain potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.